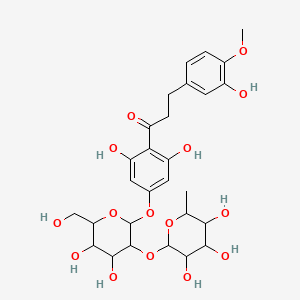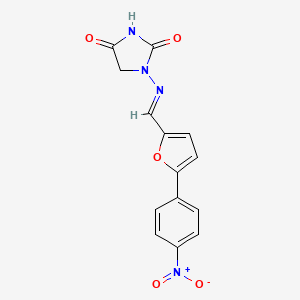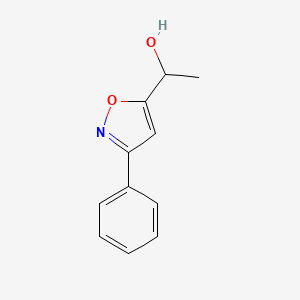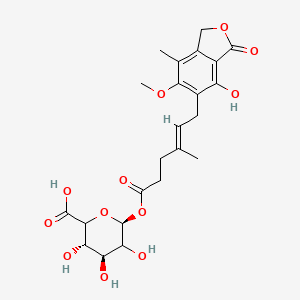
Mycophenolic Acid Acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mycophenolic Acid Acyl-beta-D-glucuronide: is a metabolite of mycophenolic acid, an immunosuppressant drug commonly used to prevent organ transplant rejection. This compound plays a significant role in the metabolism and excretion of mycophenolic acid, influencing its pharmacokinetics and pharmacodynamics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mycophenolic Acid Acyl-beta-D-glucuronide typically involves the enzymatic glucuronidation of mycophenolic acid. This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) isoforms, such as UGT1A9, UGT1A8, UGT1A7, and UGT1A10. The reaction conditions include the presence of UDP-glucuronic acid and appropriate buffer systems to maintain optimal pH and temperature for enzyme activity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using bioreactors containing insect cell-derived supersomes expressing human UGT isoforms. The process involves the fermentation of these cells, followed by the extraction and purification of the glucuronide metabolite.
Chemical Reactions Analysis
Types of Reactions: Mycophenolic Acid Acyl-beta-D-glucuronide primarily undergoes glucuronidation reactions. This involves the transfer of glucuronic acid to mycophenolic acid, forming the glucuronide conjugate.
Common Reagents and Conditions:
Reagents: UDP-glucuronic acid, UGT isoforms (UGT1A9, UGT1A8, UGT1A7, UGT1A10)
Conditions: Optimal pH and temperature for enzyme activity, typically around 7.4 and 37°C
Major Products Formed: The primary product of this reaction is this compound itself. This metabolite is more water-soluble than mycophenolic acid, facilitating its excretion in urine.
Scientific Research Applications
Chemistry: In chemical research, Mycophenolic Acid Acyl-beta-D-glucuronide is used as a reference standard in analytical methods, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), to study the metabolism of mycophenolic acid.
Biology: In biological studies, this compound is used to investigate the role of UGT enzymes in drug metabolism and to understand the pharmacokinetics of mycophenolic acid.
Medicine: this compound is studied for its potential therapeutic effects, such as its ability to reduce tumor growth in animal models. It is also used to monitor drug levels in patients undergoing immunosuppressive therapy.
Industry: In the pharmaceutical industry, this metabolite is used to develop and optimize formulations of mycophenolic acid-based drugs, ensuring their efficacy and safety.
Mechanism of Action
Molecular Targets and Pathways: Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit inosine monophosphate dehydrogenase (IMPDH) type II, unlike mycophenolic acid. it may exert its effects through other pathways, such as modulating immune responses or reducing tumor growth.
Mechanism: The exact mechanism of action of this compound is not fully understood. it is believed to involve interactions with cellular components that influence immune cell function and tumor cell proliferation.
Comparison with Similar Compounds
Mycophenolic Acid
Acyl-beta-D-glucuronides of other drugs (e.g., morphine glucuronide, acetaminophen glucuronide)
Uniqueness: Unlike mycophenolic acid, Mycophenolic Acid Acyl-beta-D-glucuronide does not inhibit IMPDH type II. This difference highlights its unique role in drug metabolism and potential therapeutic applications.
Properties
IUPAC Name |
(3S,4S,6S)-3,4,5-trihydroxy-6-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoyl]oxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O12/c1-9(4-6-11-15(25)14-12(8-33-22(14)31)10(2)19(11)32-3)5-7-13(24)34-23-18(28)16(26)17(27)20(35-23)21(29)30/h4,16-18,20,23,25-28H,5-8H2,1-3H3,(H,29,30)/b9-4+/t16-,17-,18?,20?,23+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMSTEZXAMABFF-LHBDGXKESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O[C@H]3C([C@H]([C@@H](C(O3)C(=O)O)O)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B7826190.png)

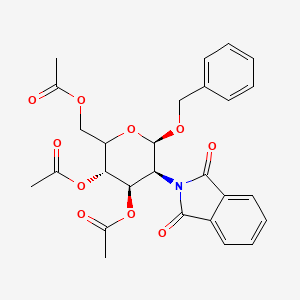
![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)

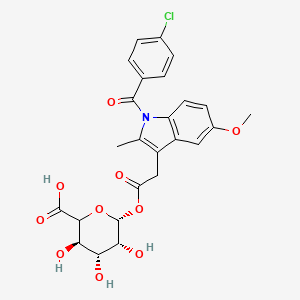
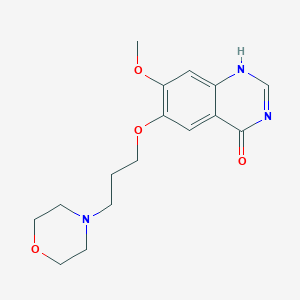
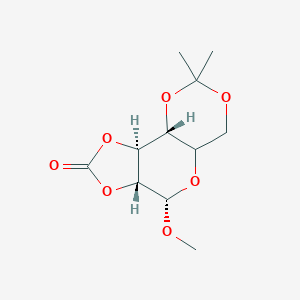
![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)
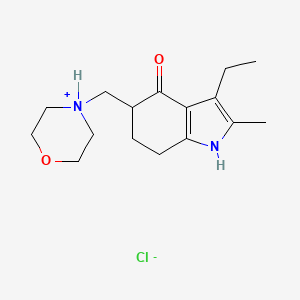
![sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7826265.png)
